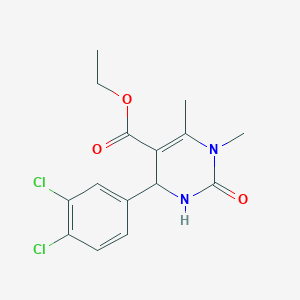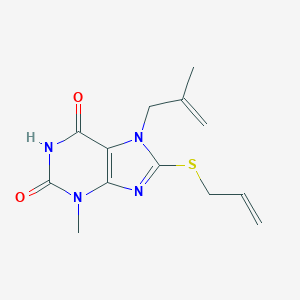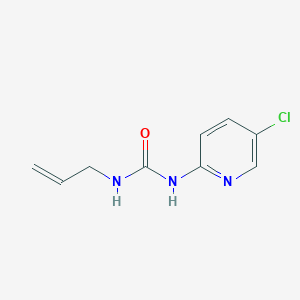![molecular formula C10H17NS B494686 N-isobutyl-N-[(5-methyl-2-thienyl)methyl]amine CAS No. 774547-45-4](/img/structure/B494686.png)
N-isobutyl-N-[(5-methyl-2-thienyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-N-[(5-methyl-2-thienyl)methyl]amine, also known as IBTM, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. IBTM belongs to the class of compounds known as trace amines, which are endogenous neurotransmitters that play a role in various physiological processes. In
Aplicaciones Científicas De Investigación
N-isobutyl-N-[(5-methyl-2-thienyl)methyl]amine has been shown to have potential therapeutic applications in various fields of scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been shown to have potential as an antidepressant and anxiolytic agent. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Mecanismo De Acción
The exact mechanism of action of N-isobutyl-N-[(5-methyl-2-thienyl)methyl]amine is not fully understood. However, it is believed to act on trace amine-associated receptors (TAARs) in the brain. TAARs are G protein-coupled receptors that are involved in various physiological processes, including neurotransmitter release and modulation of neuronal activity. This compound has been shown to activate TAAR1 and TAAR4, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been found to increase metabolic rate and energy expenditure in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-isobutyl-N-[(5-methyl-2-thienyl)methyl]amine as a research tool is its specificity for TAARs. This allows for the study of the role of TAARs in various physiological processes. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Direcciones Futuras
For N-isobutyl-N-[(5-methyl-2-thienyl)methyl]amine research include further studies on its potential as an anti-inflammatory agent and antidepressant, as well as elucidation of the role of TAARs in various physiological processes.
Métodos De Síntesis
N-isobutyl-N-[(5-methyl-2-thienyl)methyl]amine can be synthesized through a multi-step process that involves the reaction of 2-methylthiophene with isobutylamine, followed by reaction with formaldehyde and reduction with sodium borohydride. The final product is a colorless liquid with a boiling point of 155-157°C.
Propiedades
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8(2)6-11-7-10-5-4-9(3)12-10/h4-5,8,11H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQUNPHJIMWQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-quinolinamine](/img/structure/B494603.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B494607.png)


![7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B494611.png)
![3-(3-ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B494612.png)

![2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B494617.png)
![N-[5-(acetylamino)-2-methylphenyl]-2-methylpropanamide](/img/structure/B494620.png)

![6-Amino-4-oxo-2-phenyl-8-thia-5,10,12-triazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaene-7-carbonitrile](/img/structure/B494626.png)

![2-benzyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B494628.png)